molecular formula C10H10O3 B232003 methyl (2R,3S)-3-phenyloxirane-2-carboxylate CAS No. 19190-80-8

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

Cat. No.: B232003
CAS No.: 19190-80-8
M. Wt: 178.18 g/mol
InChI Key: HAFFKTJSQPQAPC-DTWKUNHWSA-N
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Description

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of a suitable precursor, such as a cinnamate ester, using a chiral dioxirane generated in situ from a chiral ketone . The reaction conditions often include an organic solvent and a controlled temperature to optimize the yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound can be achieved using an emulsion bioreactor containing lipase from Serratia marcescens. This method involves the hydrolysis of a racemic mixture of the compound, followed by phase separation and purification to obtain the desired enantiomer with high chemical and optical purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted oxirane derivatives .

Scientific Research Applications

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with the active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate specificity, depending on the enzyme involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable, optically pure products makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

19190-80-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1

InChI Key

HAFFKTJSQPQAPC-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2

SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

115794-67-7

Synonyms

methyl 3-phenyl-2,3-epoxycinnamate
methyl 3-phenyl-2,3-epoxypropanoate
methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome

Origin of Product

United States

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